ethyl 2-[({[N-(phenylcarbonyl)leucyl]oxy}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
ETHYL 2-(2-{[4-METHYL-2-(PHENYLFORMAMIDO)PENTANOYL]OXY}ACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a cyclopentathiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2-{[4-METHYL-2-(PHENYLFORMAMIDO)PENTANOYL]OXY}ACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps, starting with the preparation of the cyclopentathiophene core. This is typically achieved through a series of cyclization reactions. The subsequent steps involve the introduction of the ethyl ester group and the phenylformamido moiety through esterification and amidation reactions, respectively. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of green chemistry principles to reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(2-{[4-METHYL-2-(PHENYLFORMAMIDO)PENTANOYL]OXY}ACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or alkane.
Scientific Research Applications
ETHYL 2-(2-{[4-METHYL-2-(PHENYLFORMAMIDO)PENTANOYL]OXY}ACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies to understand its interactions with biological molecules and its potential as a drug candidate.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ETHYL 2-(2-{[4-METHYL-2-(PHENYLFORMAMIDO)PENTANOYL]OXY}ACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopentathiophene derivatives and compounds with similar functional groups, such as ethyl esters and phenylformamido groups.
Uniqueness
What sets ETHYL 2-(2-{[4-METHYL-2-(PHENYLFORMAMIDO)PENTANOYL]OXY}ACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE apart is its unique combination of functional groups and its cyclopentathiophene core. This unique structure imparts specific chemical and physical properties that make it valuable for various applications, particularly in fields requiring precise molecular interactions and stability.
Biological Activity
Ethyl 2-[({[N-(phenylcarbonyl)leucyl]oxy}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that has been the subject of various studies due to its potential biological activities. It belongs to a class of compounds known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and neuroprotective effects. This article provides a detailed overview of the biological activities associated with this compound, supported by data tables and research findings.
Chemical Structure and Properties
The compound's chemical formula is C25H30N2O6S, indicating the presence of multiple functional groups that may contribute to its biological activity. The structure includes a cyclopentathiophene core, which is known for its ability to interact with various biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. The following table summarizes findings from various studies regarding its cytotoxic effects on cancer cell lines:
The compound exhibits its antitumor effects primarily through the induction of apoptosis in cancer cells. In MCF-7 cells, it was observed that treatment led to significant reductions in cell viability, with a notable increase in both early and late apoptotic cell populations. Flow cytometry analysis indicated that the compound caused G2/M phase cell-cycle arrest, which is critical for preventing cancer cell proliferation.
Neuroprotective Effects
Research has also indicated potential neuroprotective properties of this compound. In vitro studies suggest that it may protect neuronal cells from oxidative stress-induced apoptosis. The following data summarizes findings related to its neuroprotective activity:
Study Reference | Cell Type | Protective Effect | Mechanism of Action |
---|---|---|---|
Neuronal Cells | Reduced apoptosis | Antioxidant activity | |
SH-SY5Y Cells | Enhanced viability | Modulation of neurotrophic factors |
Anti-inflammatory Activity
In addition to its antitumor and neuroprotective effects, this compound has shown promise as an anti-inflammatory agent. Studies have demonstrated that it can inhibit pro-inflammatory cytokines and reduce inflammation in various models.
Summary of Anti-inflammatory Effects
Properties
Molecular Formula |
C25H30N2O6S |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
ethyl 2-[[2-(2-benzamido-4-methylpentanoyl)oxyacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C25H30N2O6S/c1-4-32-25(31)21-17-11-8-12-19(17)34-23(21)27-20(28)14-33-24(30)18(13-15(2)3)26-22(29)16-9-6-5-7-10-16/h5-7,9-10,15,18H,4,8,11-14H2,1-3H3,(H,26,29)(H,27,28) |
InChI Key |
HITDLQFUZNKDRU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)COC(=O)C(CC(C)C)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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